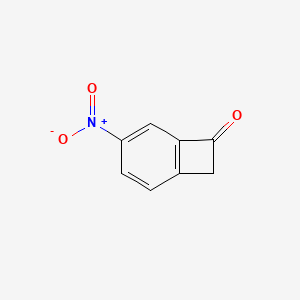

5-Nitrobenzocyclobutenone

Cat. No. B8384107

M. Wt: 163.13 g/mol

InChI Key: SPZBBLORQPBQEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05869693

Procedure details

In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser, were placed 5-nitrobenzocyclobutenone (2.50 g, 15.34 mmol), iron powder (2.50 g) and aqueous ethanol (50%, 25 mL). The mixture was heated to gentle boiling. With a good stirring, concentrated hydrochloric acid (36%, 0.15 mL) in aqueous ethanol (50%, 5 mL) was added slowly. Stirring and reflux stopped until TLC showed no more starting compound. It usually took 5-60 min. After cooling to room temperature, the reaction solution was treated with sodium carbonate powders to pH 8-9. The insoluble solids were removed by filtration and further washed with methanol. The filtrate and washing solution were combined and concentrated by distillation at 50° C. under vacuum. Upon cooling, the pure product crystallized out and then collected by suction filtration: 1.88 g (92.4%); mp 92°-93° C.; IR (KBr) 1620, 1744, 3362, 3466 cm-1 ; 1H NMR (200 MHz, CDCl3) 3.85 (s, 2H), 3.86 (s, 2H), 6.64 (s, 1H), 6.88 (d, 1H), 7.33 (d, 1H); MS (EI, m/e, relative intensity %) 133 (M+., 31.2), 105 (M+. -CO, 100) .

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-])=O.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[CH2:10][C:9](=[O:11])[C:8]=2[CH:12]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=CC2=C(C(C2)=O)C1

|

Step Two

|

Name

|

|

|

Quantity

|

0.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to gentle boiling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It usually took 5-60 min

|

|

Duration

|

32.5 (± 27.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The insoluble solids were removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

further washed with methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate and washing solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by distillation at 50° C. under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pure product crystallized out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by suction filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC=1C=CC2=C(C(C2)=O)C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |